![molecular formula C16H21NO2 B5810053 N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B5810053.png)
N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclopropanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is synthesized using specific methods and has shown promising results in scientific research studies.
作用機序
The mechanism of action of N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclopropanecarboxamide is not fully understood. However, it is believed that this compound acts as an inhibitor of specific enzymes and proteins that are involved in various cellular processes. This inhibition leads to the disruption of these processes and ultimately results in the death of cancer cells or the prevention of disease progression.
Biochemical and Physiological Effects:
N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclopropanecarboxamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce inflammation in the body. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.
実験室実験の利点と制限
The advantages of using N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclopropanecarboxamide in lab experiments include its high potency and selectivity, its ability to target specific enzymes and proteins, and its potential for the development of new drugs. However, there are some limitations associated with the use of this compound in lab experiments. These include its high cost, the need for specialized equipment and expertise for its synthesis, and the potential for toxicity and side effects.
将来の方向性
There are many future directions for the study of N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclopropanecarboxamide. Some of these include:
1. Further studies to elucidate the mechanism of action of this compound and its potential targets for drug development.
2. Exploration of the use of this compound in the treatment of other diseases such as autoimmune disorders and infectious diseases.
3. Development of more efficient and cost-effective methods for the synthesis of this compound.
4. Investigation of the potential side effects and toxicity of this compound in order to ensure its safety for use in humans.
Conclusion:
In conclusion, N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclopropanecarboxamide is a chemical compound that has shown promising results in scientific research studies. It has potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Further research is needed to fully understand the mechanism of action of this compound and its potential for the development of new drugs.
合成法
The synthesis of N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclopropanecarboxamide involves the reaction of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid with cyclopropanecarbonyl chloride in the presence of a base. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclopropanecarboxamide has been extensively studied for its potential applications in scientific research. This compound has shown promising results in the fields of medicinal chemistry, biochemistry, and pharmacology. It has been used as a lead compound for the development of new drugs and has shown activity against various diseases such as cancer and neurodegenerative disorders.
特性
IUPAC Name |
N-[(4-phenyloxan-4-yl)methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c18-15(13-6-7-13)17-12-16(8-10-19-11-9-16)14-4-2-1-3-5-14/h1-5,13H,6-12H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITNEZGRFYPPEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)cyclopropanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



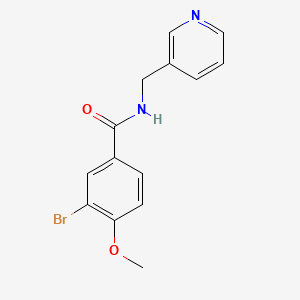
![N-[5-(butyrylamino)-2-chlorophenyl]-3-methoxybenzamide](/img/structure/B5809992.png)
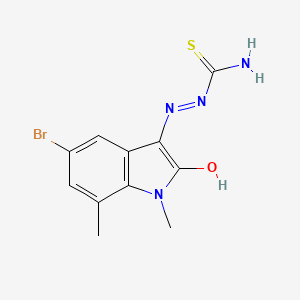


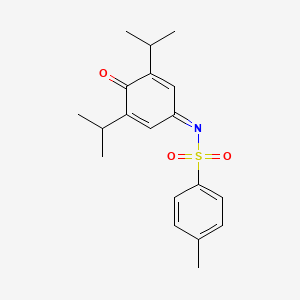
![3-[2-(3-ethoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5810040.png)
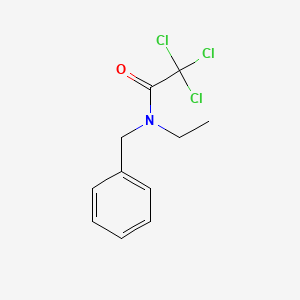
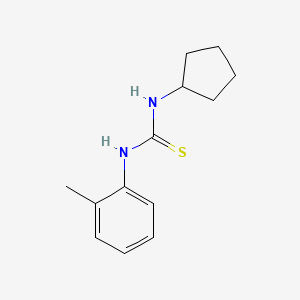
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5810054.png)

